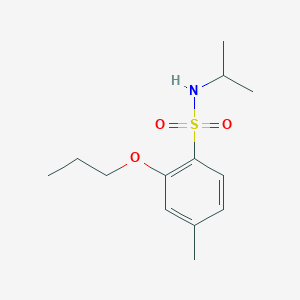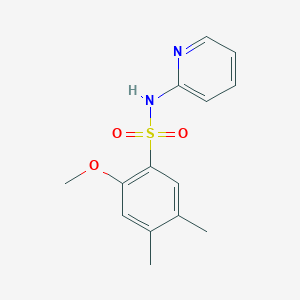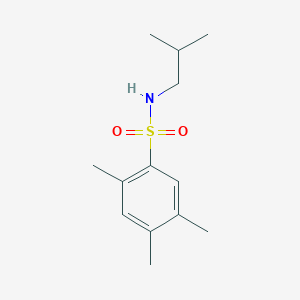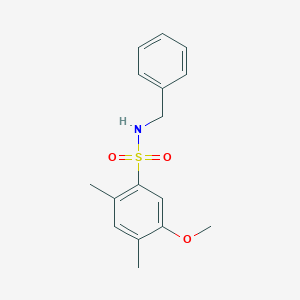
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide, also known as PPNS, is a chemical compound that has been widely used in scientific research. PPNS is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This compound has been extensively studied for its potential applications in the treatment of various diseases, including osteoporosis, cancer, and renal disorders.
作用机制
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide works by inhibiting the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This results in a decrease in the absorption of phosphate from the intestines and an increase in the excretion of phosphate through the kidneys. The mechanism of action of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is complex and involves the binding of the compound to the cotransporter protein, which prevents the transport of phosphate across the cell membrane.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to have several biochemical and physiological effects on the body. These include a decrease in serum phosphate levels, an increase in urinary phosphate excretion, and a reduction in bone resorption. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which makes it a valuable tool for investigating the role of this protein in phosphate homeostasis. However, there are also limitations to the use of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide in lab experiments. The compound is highly toxic and requires careful handling to ensure the safety of researchers. Additionally, the synthesis of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a complex process that requires specialized equipment and expertise.
未来方向
There are several future directions for research on 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide. One area of interest is the investigation of its potential applications in the treatment of osteoporosis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to reduce bone resorption and may have a role in preventing the loss of bone density associated with this disease. Another area of interest is the investigation of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide as a potential treatment for renal disorders, such as hyperphosphatemia. Finally, there is also potential for the development of new drugs based on the structure of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide, which may have improved therapeutic properties and reduced toxicity compared to the parent compound.
Conclusion:
In conclusion, 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter and has been investigated for its role in the regulation of phosphate homeostasis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has several advantages for use in lab experiments, but also has limitations that must be considered. Future research on 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide may lead to the development of new treatments for diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
合成方法
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthalenesulfonic acid with pyridine and pentanol. The resulting product is then purified through recrystallization to obtain a pure sample of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide. The synthesis of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a complex process that requires careful attention to detail and high levels of expertise.
科学研究应用
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been the investigation of its role in the regulation of phosphate homeostasis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to be a potent inhibitor of the sodium-dependent phosphate cotransporter, which plays a critical role in the absorption and excretion of phosphate in the body. This makes 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide a promising candidate for the treatment of diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
属性
产品名称 |
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide |
|---|---|
分子式 |
C20H22N2O3S |
分子量 |
370.5 g/mol |
IUPAC 名称 |
4-pentoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-6-14-25-19-11-12-20(18-10-5-4-9-17(18)19)26(23,24)22-16-8-7-13-21-15-16/h4-5,7-13,15,22H,2-3,6,14H2,1H3 |
InChI 键 |
FNDBBSMBQLJZOW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
规范 SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)










